5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-amine
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Overview
Description
5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-amine is a heterocyclic compound that belongs to the class of triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper(I) ions, leading to the formation of 1,2,3-triazoles. The general synthetic route can be summarized as follows:
Preparation of Azide: The azide precursor is synthesized by reacting an appropriate amine with sodium azide under suitable conditions.
Preparation of Alkyne: The alkyne precursor is prepared by standard alkyne synthesis methods.
Cycloaddition Reaction: The azide and alkyne are then subjected to cycloaddition in the presence of a copper(I) catalyst to yield the desired triazole compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole: Lacks the methyl group at the 5-position.
5-methyl-1-(pyridin-3-ylmethyl)-1H-1,2,3-triazol-4-amine: Has the pyridinyl group at the 3-position instead of the 4-position.
Uniqueness
The presence of the methyl group at the 5-position and the pyridinyl group at the 4-position in 5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-amine imparts unique chemical and biological properties to the compound. These structural features can influence its reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C9H11N5 |
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Molecular Weight |
189.22 g/mol |
IUPAC Name |
5-methyl-1-(pyridin-4-ylmethyl)triazol-4-amine |
InChI |
InChI=1S/C9H11N5/c1-7-9(10)12-13-14(7)6-8-2-4-11-5-3-8/h2-5H,6,10H2,1H3 |
InChI Key |
NVPQNZUNOQAIGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=NC=C2)N |
Origin of Product |
United States |
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